
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, like ethanol, at elevated temperatures . The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are conducted in large reactors with precise control over temperature and pressure . The final product is purified using industrial-scale purification techniques, such as large-scale chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium or potassium permanganate in a neutral or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: The major products are typically carboxylic acids or ketones.
Reduction: The major products are alcohols or amines.
Substitution: The major products are substituted thiazole derivatives.
Scientific Research Applications
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound binds to these targets and modulates their activity, leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds also exhibit diverse biological activities and are used in drug development.
Pyrazole Derivatives: Known for their antimicrobial and anticancer properties.
Isoxazole Derivatives: These compounds are used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
Methyl 2-cyclopropyl-5-morpholinothiazole-4-carboxylate is unique due to its specific structural features, such as the cyclopropyl and morpholine groups, which confer distinct chemical and biological properties . These features make it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H16N2O3S |
|---|---|
Molecular Weight |
268.33 g/mol |
IUPAC Name |
methyl 2-cyclopropyl-5-morpholin-4-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C12H16N2O3S/c1-16-12(15)9-11(14-4-6-17-7-5-14)18-10(13-9)8-2-3-8/h8H,2-7H2,1H3 |
InChI Key |
RNENBCFQWQFZMP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC(=N1)C2CC2)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzyl n-[2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propan-2-yl]carbamate](/img/structure/B13044246.png)
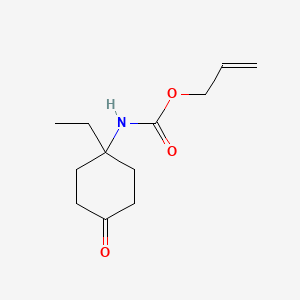



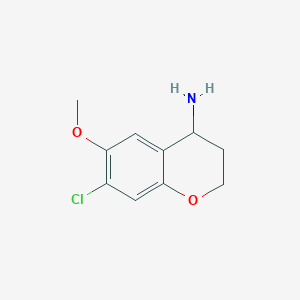
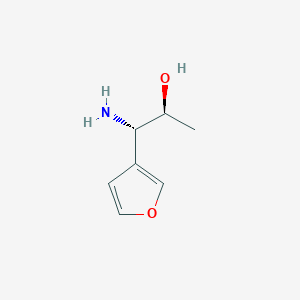
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole](/img/structure/B13044286.png)
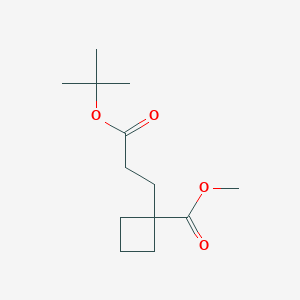
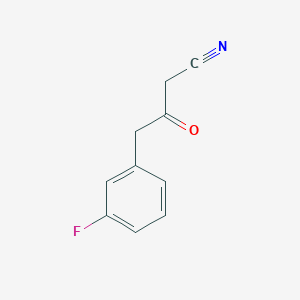
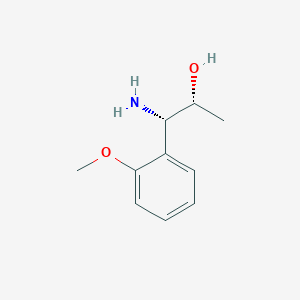
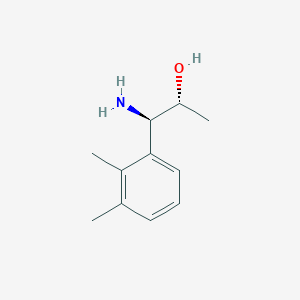
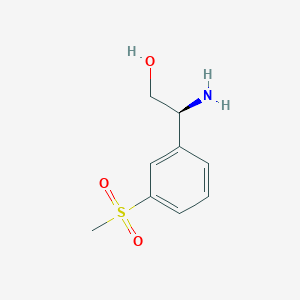
![tert-butyl N-[2-[2-[2-[[(1S,8R)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13044323.png)
